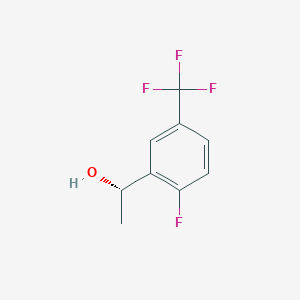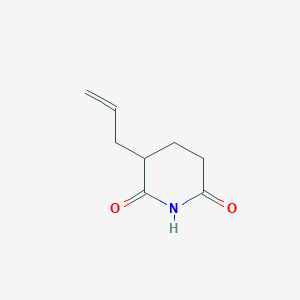
3-(Prop-2-en-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(Prop-2-en-1-yl)piperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction proceeds via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(Prop-2-en-1-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetates, and acrylamides . Major products formed from these reactions include various substituted piperidine-2,6-diones, which can serve as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)piperidine-2,6-dione has numerous applications in scientific research. It is used in the synthesis of various drugs, including those targeting cancer, inflammation, and neurological disorders . The compound’s unique structure makes it a valuable building block in medicinal chemistry, allowing for the development of new therapeutic agents . Additionally, it has applications in the study of protein degradation pathways and the development of PROTAC (proteolysis-targeting chimeras) drugs .
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparación Con Compuestos Similares
3-(Prop-2-en-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives . These compounds share a similar piperidine-2,6-dione core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . Other similar compounds include lenalidomide, which is used in the treatment of multiple myeloma and other cancers . The unique prop-2-en-1-yl substituent in this compound distinguishes it from these related compounds, potentially offering different pharmacological properties and applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-prop-2-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h2,6H,1,3-5H2,(H,9,10,11) |
Clave InChI |
ZKWJADOQOFDEIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
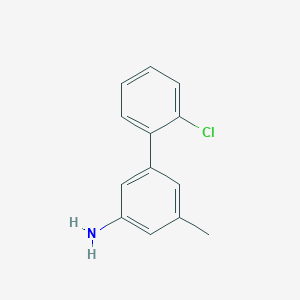
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)

![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
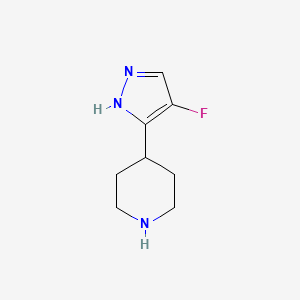
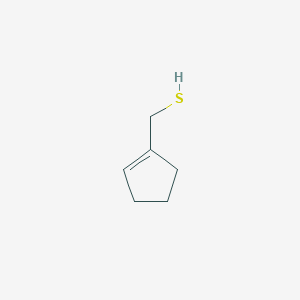
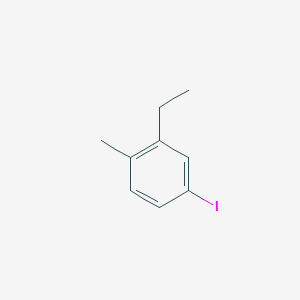
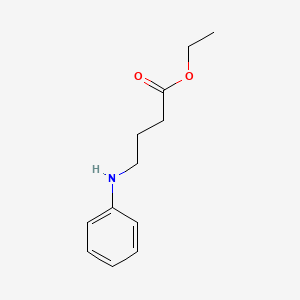
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
